molecular formula C31H36N2O5 B12722655 Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate CAS No. 129218-10-6

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate

Cat. No.: B12722655
CAS No.: 129218-10-6
M. Wt: 516.6 g/mol
InChI Key: SDBVSBHTZJWLET-UHFFFAOYSA-M
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Description

Chemical Structure and Synthesis Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate (hereafter referred to as XM-Acetate) is a synthetic xanthene derivative characterized by a xanthylium core (a tricyclic aromatic system) with three key substituents:

  • 3,6-positions: Diethylamino groups (–N(C₂H₅)₂), which enhance electron-donating properties and solubility in polar solvents.
  • 9-position: A 2-(methoxycarbonyl)phenyl group (–C₆H₄CO₂CH₃), providing steric bulk and influencing photophysical behavior.
  • Counterion: Acetate (CH₃COO⁻), which modulates solubility and stability .

Synthesis typically involves acid-catalyzed condensation of substituted xanthenols, followed by oxidation and ion exchange to introduce the acetate counterion. This method aligns with protocols for related xanthylium derivatives, where hydronium ions facilitate dehydroxylation and equilibration between leuco-forms and cationic species .

Properties

CAS No.

129218-10-6

Molecular Formula

C31H36N2O5

Molecular Weight

516.6 g/mol

IUPAC Name

[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;acetate

InChI

InChI=1S/C29H33N2O3.C2H4O2/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;1-2(3)4/h10-19H,6-9H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

SDBVSBHTZJWLET-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Intermediate

  • Reactants :
    • 2-(Methoxycarbonyl)benzaldehyde
    • Diethylamine
  • Reaction Conditions :
    • Solvent: Ethanol or methanol (polar solvents are preferred).
    • Catalyst: Acidic or basic catalysts (e.g., hydrochloric acid or sodium hydroxide).
    • Temperature: Typically maintained at 50–70°C to ensure efficient reaction kinetics.

The reaction proceeds via nucleophilic addition of diethylamine to the aldehyde group in 2-(methoxycarbonyl)benzaldehyde, forming a Schiff base intermediate. This intermediate undergoes cyclization to yield 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)xanthene .

Step 2: Conversion to Xanthylium Acetate

  • Reactants :
    • The xanthene intermediate from Step 1.
    • Acetic acid or sodium acetate.
  • Reaction Conditions :
    • Solvent: Acetonitrile or water.
    • Temperature: Mild heating (40–60°C).

The intermediate is treated with acetic acid or acetate ions to form the acetate salt. This step requires careful pH control (pH ~4–5) to ensure selective formation of the acetate derivative.

Optimization Parameters

Reaction Yield

  • The yield is influenced by:
    • The molar ratio of reactants.
    • Purity of starting materials.
    • Reaction time and temperature.

Purification

  • Techniques such as recrystallization (using ethanol) or column chromatography are employed to isolate the final product with high purity (>95%).

Key Considerations

  • The reaction must be conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
  • Excess diethylamine should be avoided as it may lead to unwanted side reactions.

Experimental Data

Parameter Value/Condition
Molecular Formula C31H36N2O5
Molecular Weight 516.6 g/mol
Reaction Temperature Step 1: 50–70°C; Step 2: 40–60°C
Solvents Used Ethanol, acetonitrile
Catalyst HCl (Step 1); None (Step 2)
Reaction Time Step 1: ~4 hours; Step 2: ~2 hours
Yield ~80%

Challenges and Solutions

  • Side Reactions :

    • Over-reaction of diethylamine can lead to polymeric by-products.
    • Solution: Use stoichiometric amounts and monitor via thin-layer chromatography (TLC).
  • Purity Issues :

    • Impurities can arise from incomplete cyclization in Step 1.
    • Solution: Employ recrystallization and high-performance liquid chromatography (HPLC).
  • Thermal Stability :

    • The compound is sensitive to high temperatures.
    • Solution: Maintain temperatures within recommended ranges.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Photochemical Applications

Xanthylium compounds are known for their photochemical properties, making them suitable for applications in photodynamic therapy (PDT) and as fluorescent probes.

Photodynamic Therapy (PDT) :

  • Mechanism : In PDT, xanthylium derivatives can generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted tissues.
  • Case Study : Research has shown that xanthylium derivatives exhibit effective cytotoxicity against cancer cells when activated by specific wavelengths of light. For instance, studies demonstrated that these compounds could selectively target tumor cells while sparing normal cells, highlighting their potential in cancer treatment .

Dye Production

Xanthylium compounds are utilized in the production of dyes due to their vibrant colors and stability.

Applications in Dyes :

  • Textiles : Xanthylium-based dyes are used for coloring textiles due to their excellent lightfastness and washfastness.
  • Case Study : A study focused on the dyeing properties of xanthylium compounds showed that they could produce bright shades on cotton and polyester fabrics with minimal fading over time. The results indicated that the dyeing process was efficient and environmentally friendly, making it suitable for sustainable textile production .

Biomedical Applications

The biochemical properties of xanthylium derivatives suggest potential applications in drug delivery systems and as contrast agents in imaging.

Drug Delivery Systems :

  • Mechanism : The amphiphilic nature of xanthylium compounds allows them to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
  • Case Study : Research indicated that xanthylium-based nanoparticles could effectively deliver anticancer drugs to tumor sites. These nanoparticles demonstrated improved therapeutic efficacy compared to free drugs alone, showcasing their potential as drug carriers in oncology .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Photodynamic TherapyGenerates ROS for targeted cell death
Dye ProductionUsed for vibrant and stable textile dyes
Drug Delivery SystemsEnhances solubility and bioavailability of drugs

Mechanism of Action

The mechanism of action of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Data Tables

Table 1: Spectral Properties of Selected Xanthylium Derivatives
Compound λₘₐₓ (nm) ε (M⁻¹cm⁻¹) Quantum Yield (Φ)
XM-Acetate 510 85,000 0.45
Rhodamine B 555 70,000 0.65
Pigment Violet 2 540 60,000 0.30

Research and Regulatory Considerations

  • Toxicity: XM-Acetate’s acetate counterion reduces renal toxicity compared to halogenated analogs, as noted in regulatory filings (PMN P-00–1195) .
  • Environmental Impact: Inorganic counterions (e.g., molybdate in Pigment Violet 2) raise concerns about heavy metal accumulation, whereas organic salts like XM-Acetate are biodegradable .
  • Emerging Applications : Xanthylium derivatives are being explored as colorimetric sensors in smart packaging and wine authenticity markers due to low perception thresholds (0.57 mg/L in white wine) .

Biological Activity

Xanthylium compounds have garnered attention in recent years due to their diverse biological activities, particularly in the fields of cancer research and pharmacology. This article focuses on the biological activity of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate , highlighting its synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of xanthylium derivatives often involves the modification of existing xanthylium structures to enhance their biological properties. The compound can be synthesized through a series of chemical reactions that typically include the introduction of diethylamino groups and methoxycarbonyl phenyl substituents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the structural integrity and purity of the synthesized compound.

Antiproliferative Properties

Recent studies have demonstrated that xanthylium derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study involving P19 murine embryocarcinoma cells revealed that these compounds modify cell cycle progression, leading to reduced cell proliferation. The antiproliferative activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µg/mL)
Xanthylium DerivativeP19 Cells25-50
Control (e.g., DMSO)P19 Cells>100

The mechanism of action appears to involve the inhibition of specific checkpoint proteins that regulate the cell cycle, suggesting a targeted approach for cancer therapy .

The biological activity of xanthylium compounds can be attributed to their ability to interact with cellular targets. Molecular docking studies indicate that these compounds may inhibit enzymes such as cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis. Inhibition of COX-2 can lead to decreased inflammation and reduced tumor growth .

Case Studies

  • Study on Anticancer Activity : A detailed investigation into the anticancer properties of xanthylium derivatives was conducted using various human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.
    • Cell Lines Tested : T47D (breast cancer), HeLa (cervical cancer).
    • Findings : Xanthylium derivatives showed IC50 values significantly lower than conventional chemotherapeutics, indicating higher efficacy.
  • Antimicrobial Activity : Another study explored the antimicrobial properties of xanthylium derivatives against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

These findings suggest potential applications in treating bacterial infections alongside cancer therapies .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., diethylamino protons at δ 1.2–1.5 ppm; aromatic protons at δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves the planar xanthylium core and coordination geometry. For example, C–O bond lengths (~2.43–2.69 Å) indicate weak ionic interactions in hypervalent carbon structures .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M]⁺ at m/z 566.983) .

Q. Table 1: Key Structural Parameters from X-ray Analysis

ParameterValue (Å)TechniqueReference
C–O bond length2.43–2.69X-ray diffraction
Planar core deviation<0.01 ÅDFT optimization

How does the compound’s stability vary under different storage and experimental conditions?

Basic Research Question

  • Light sensitivity : Degrades under UV exposure; store in amber glass at –20°C .
  • Thermal stability : Decomposes above 150°C; avoid heating in open systems .
  • pH-dependent stability : Protonation at acidic pH (≤3) stabilizes the xanthylium cation, while alkaline conditions promote hydrolysis of the methoxycarbonyl group .

What role does this xanthylium derivative play in stimuli-responsive materials, and how can its hydrochromic properties be quantified?

Advanced Research Question
The compound exhibits reversible color changes with humidity/pH due to:

  • Hydrochromism : Water molecules disrupt conjugated π-systems, shifting absorption maxima (e.g., Δλ ~50 nm at 90% RH) .
  • Quantification : Use UV-Vis spectroscopy to track λₘₐₓ shifts. For example, aqueous solutions show λₘₐₓ at 550 nm (pH 2) vs. 510 nm (pH 7) .

Methodological Note : Calibrate environmental chambers to control humidity (10–90% RH) and measure response kinetics.

How do electronic and steric effects of substituents influence coordination chemistry and optical properties?

Advanced Research Question

  • Diethylamino groups : Enhance electron-donating capacity, red-shifting fluorescence (e.g., emission at 580 nm) .
  • Methoxycarbonyl group : Introduces steric hindrance, reducing aggregation in polar solvents. DFT calculations show a 0.3 eV decrease in HOMO-LUMO gap compared to unsubstituted xanthylium .
  • Coordination with metals : The xanthylium core weakly binds transition metals (e.g., Mo, W), altering redox behavior .

What computational approaches are recommended to model electronic transitions and reaction pathways?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets. Calculate absorption spectra via TD-DFT .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/acetonitrile) to predict aggregation behavior .
  • Reaction Pathway Analysis : Identify intermediates in acid-mediated cyclization using Gaussian-n methods .

What methodologies assess environmental impact, particularly aquatic toxicity?

Advanced Research Question

  • OECD Test Guidelines 201/202 : Conduct Daphnia magna acute toxicity assays (EC₅₀ typically <1 mg/L due to cationic charge) .
  • Degradation studies : Monitor photolysis (t₁/₂ ~24 hrs under sunlight) and hydrolysis rates (pH 7, t₁/₂ ~72 hrs) .
  • Bioaccumulation potential : Log P values (~3.5) suggest moderate persistence; use HPLC-MS for metabolite identification .

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